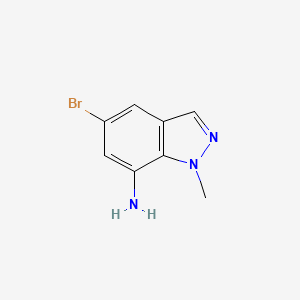

5-Bromo-1-methyl-1H-indazol-7-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-1-methylindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTMDBARQDJWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2N)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization of 5-Bromo-2-Fluorobenzonitrile

Overview:

This method is a classical approach to synthesize indazole derivatives, involving the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate under reflux conditions.

- Dissolve 5-bromo-2-fluorobenzonitrile in ethanol.

- Add excess hydrazine hydrate (typically 80-99%).

- Reflux the mixture at approximately 343 K (70°C) for 4 hours.

- Monitor the reaction via TLC until completion.

- Concentrate the mixture under reduced pressure.

- Purify the crude product by recrystallization from ethanol, yielding 5-bromo-1H-indazol-3-amine .

- This route yields the indazole core with a bromine at the 5-position and an amino group at the 3-position.

- The process is efficient, with high yields (~90%), and is suitable for scale-up.

Methylation of the Indazole Core

Overview:

The methylation at the N1 position is achieved via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Dissolve the indazole intermediate in an aprotic solvent like DMF.

- Add a base such as potassium carbonate.

- Introduce methyl iodide dropwise.

- Stir at room temperature or slightly elevated temperature (~50°C).

- After completion, quench the reaction with water, extract with an organic solvent, and purify via chromatography or recrystallization.

Outcome:

This step introduces the methyl group at the nitrogen atom, resulting in 5-bromo-1-methyl-1H-indazol-3-amine .

Alternative Route: Suzuki Coupling for Substituent Diversification

Overview:

For introducing various substituents at the 7-position, Suzuki coupling reactions are employed on halogenated indazole intermediates.

- Prepare a halogenated indazole (e.g., 5-bromo-1-methylindazole).

- React with appropriate boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

- Use a base such as potassium carbonate.

- Conduct the reaction in a solvent mixture like dioxane/water at elevated temperatures (~90°C).

- Purify the coupled product by chromatography.

- This method allows for the introduction of diverse groups at the 7-position, facilitating structure-activity relationship studies.

Ring Closure via Cyclization

Overview:

The final step involves cyclization to form the indazole ring system, often achieved through intramolecular cyclization under basic conditions.

- Use a suitable base (e.g., sodium hydride or potassium tert-butoxide).

- Dissolve the intermediate in a polar aprotic solvent (e.g., DMSO or DMF).

- Heat under reflux, promoting ring closure.

- Work-up involves acidification and purification.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The hydrazine-based cyclization method remains the most straightforward and high-yielding for constructing the indazole core with bromination at the 5-position.

- Methylation at N1 is efficiently achieved with methyl iodide in polar aprotic solvents, providing a clean transformation.

- Suzuki coupling offers a versatile route to diversify the 7-position, enabling the synthesis of analogs for pharmacological screening.

- Alternative routes, such as direct substitution or palladium-catalyzed aminocarbonylation, are under exploration for more complex derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-methyl-1H-indazol-7-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H8BrN3

- Molecular Weight : Approximately 212.05 g/mol

- Structural Characteristics : The compound features a bromine atom at the 5-position and an amino group at the 7-position of the indazole ring, which influences its reactivity and biological activity.

Medicinal Chemistry

5-Bromo-1-methyl-1H-indazol-7-amine serves as a crucial building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have been explored for their anti-cancer properties, particularly as inhibitors of specific enzymes involved in tumor growth.

Case Study : Research has shown that indazole derivatives can effectively inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to enhanced therapeutic efficacy by modifying the pharmacokinetics of co-administered drugs.

Biological Studies

The compound has been investigated for its biological activities, including:

- Anti-inflammatory Properties : It has been identified as a potential inhibitor of RIP2 kinase, which is involved in inflammatory responses. A study reported an IC50 value of 5 nM for a related indazole derivative, indicating high potency against chronic inflammatory diseases.

- Antimicrobial Activities : Various derivatives of this compound have demonstrated effectiveness against different bacterial strains, highlighting their potential in developing new antimicrobial agents.

Chemical Research

In chemical research, this compound acts as a precursor for synthesizing more complex indazole derivatives. These derivatives are of interest in various fields due to their unique properties and potential applications.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

a. 5-Bromo-1H-indazol-7-amine (PubChem CID: Unspecified)

- Molecular Formula : C₇H₆BrN₃

- Molecular Weight : 212.05 g/mol

- Substituents : Bromine (position 5), amine (position 7).

- Key Difference : Lacks the methyl group at position 1, reducing steric bulk and lipophilicity compared to the target compound. This analog is a direct precursor in synthetic pathways .

b. 4-Bromo-1H-indazol-7-amine (CAS 1190319-80-2)

- Molecular Formula : C₇H₆BrN₃

- Molecular Weight : 212.05 g/mol

- Substituents : Bromine (position 4), amine (position 7).

c. 7-Bromo-1H-indazol-5-amine (CAS 953411-04-6)

Halogenated Indazole Derivatives

a. 7-Bromo-4-chloro-1H-indazol-3-amine

- Molecular Formula : C₇H₅BrClN₃

- Molecular Weight : 246.49 g/mol

- Substituents : Bromine (position 7), chlorine (position 4), amine (position 3).

- Key Difference : Dual halogenation and amine placement at position 3 make this compound a critical intermediate in the synthesis of lenacapavir, an HIV capsid inhibitor .

b. 5-Bromo-7-iodo-1H-indazole (CAS 953410-86-1)

- Molecular Formula : C₇H₄BrIN₂

- Molecular Weight : 322.93 g/mol

- Substituents : Bromine (position 5), iodine (position 7).

Heterocyclic Analogs

a. 7-Bromo-1H-benzimidazol-5-amine (CAS 177843-73-1)

b. 5-Bromo-6-methoxy-1H-indole

- Molecular Formula: C₉H₇BrNO

- Molecular Weight : 241.07 g/mol

- Core Structure : Indole (single nitrogen in a six-membered ring).

- Key Difference : Methoxy group at position 6 introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound .

Comparative Data Table

Key Research Findings

- Synthetic Utility : The methyl group in this compound improves stability during coupling reactions compared to unmethylated analogs, as seen in intermediates for antiviral drugs .

Biologische Aktivität

5-Bromo-1-methyl-1H-indazol-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C8H8BrN3

- Molecular Weight : 232.07 g/mol

- CAS Number : 26369215

- Solubility : Soluble in organic solvents

Anticancer Properties

This compound has demonstrated notable anticancer activity across various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.15 | Induction of apoptosis via Bcl2 inhibition |

| A549 (Lung) | 10.25 | Activation of caspases and oxidative stress |

| Hep-G2 (Liver) | 12.30 | Modulation of p53/MDM2 pathway |

| MCF-7 (Breast) | 8.50 | Inhibition of cell proliferation |

The compound's mechanism of action involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors. Studies indicate that it can induce oxidative stress, leading to cell death in cancer cells through apoptosis and autophagy pathways .

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, it has been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

The antimicrobial mechanism appears to involve the disruption of bacterial cell membranes and inhibition of protein synthesis pathways .

Study on Anticancer Efficacy

In a recent study published in Cancer Letters, researchers evaluated the anticancer efficacy of this compound against several human cancer cell lines. The study found that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in K562 cells, where it induced apoptosis through the activation of caspases .

Study on Anti-inflammatory Effects

A separate investigation explored the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that treatment with this compound led to a significant reduction in joint swelling and inflammatory markers compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.